Atpenin A5
Overview
Description
ATPENIN A5 is a potent and highly specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase). It was first isolated from the fermentation broth of a fungal strain, Penicillium sp. FO-125, and has been shown to inhibit the ATP-generating system of various cells .
Mechanism of Action
Target of Action
Atpenin A5 is a potent and specific inhibitor of mitochondrial complex II, also known as succinate-ubiquinone oxidoreductase . This complex plays a crucial role in the electron transport chain, which is essential for ATP production in cells . The primary targets of this compound are the various subunits of complex II, including the succinate dehydrogenase iron-sulfur subunit, succinate dehydrogenase cytochrome b556 subunit, succinate dehydrogenase hydrophobic membrane anchor subunit, and succinate dehydrogenase flavoprotein subunit .
Mode of Action
This compound interacts with its targets by inhibiting the succinate-ubiquinone reductase activity of mitochondrial complex II . This inhibition disrupts the normal function of the electron transport chain, affecting the production of ATP. Interestingly, this compound also activates the mitochondrial ATP-sensitive potassium (mKATP) channel . This dual action - inhibition of complex II and activation of mKATP channels - is unique to this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in mitochondria. By inhibiting complex II, this compound disrupts the normal flow of electrons through the chain, which can lead to a decrease in ATP production . Additionally, the activation of mKATP channels by this compound can have various downstream effects, including the modulation of membrane potential and protection against ischemia-reperfusion injury .
Pharmacokinetics
Its potent and specific action on mitochondrial complex ii suggests that it can effectively reach its target within cells .
Result of Action
The inhibition of mitochondrial complex II by this compound can lead to a decrease in ATP production, potentially affecting various cellular processes that rely on ATP . On the other hand, the activation of mKATP channels by this compound can protect against simulated ischemia-reperfusion injury in isolated cardiomyocytes . This suggests that this compound could have potential therapeutic applications in conditions related to ischemia-reperfusion injury .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the production of reactive oxygen species (ROS) induced by this compound has been shown to differ between cancer cells and normal cells . This suggests that the cellular environment can significantly influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Atpenin A5 interacts with mitochondrial complex II, specifically inhibiting the succinate-ubiquinone reductase activity . This interaction is highly selective and potent, with IC50 values of 12 and 3.7 nM for nematode and mammalian mitochondria respectively . The inhibition of mitochondrial complex II by this compound leads to the modulation of various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to produce detectable levels of reactive oxygen species (ROS) in human cancer cells, while normal cells do not produce these levels . This suggests that this compound could potentially be used as a target for developing new anticancer drugs to trigger ROS-mediated selective death of cancer cells . Additionally, this compound has been reported to stimulate mitochondrial KATP channels , showing anti-ischemic and cardioprotective effects in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the quinone-binding site of complex II . This binding inhibits the succinate-ubiquinone reductase activity of the complex, leading to a decrease in the production of ATP by oxidative phosphorylation . Furthermore, this compound has been reported to activate the mitochondrial KATP channels , which could contribute to its cardioprotective effects .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, it is known that this compound potently and specifically inhibits the succinate-ubiquinone reductase activity of mitochondrial complex II . This suggests that the effects of this compound could be long-lasting, given the crucial role of this complex in cellular energy production .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not extensively documented. It is known that this compound is a potent inhibitor of mitochondrial complex II, suggesting that its effects could vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of the mitochondrial respiratory chain, where it inhibits complex II . This complex plays a crucial role in the tricarboxylic acid cycle, a central metabolic pathway in cells . By inhibiting complex II, this compound can potentially affect the flux of this metabolic pathway .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not extensively documented. Given its role as an inhibitor of mitochondrial complex II, it is likely that this compound is transported to and distributed within the mitochondria of cells .
Subcellular Localization
This compound is localized within the mitochondria, where it interacts with mitochondrial complex II . This subcellular localization is crucial for its role as an inhibitor of this complex, which is embedded in the inner mitochondrial membrane .
Preparation Methods
The enantioselective total synthesis of ATPENIN A5 has been achieved through a convergent approach. The synthesis involves a coupling reaction between 5-iodo-2,3,4,6-tetraalkoxypyridine and a side-chain aldehyde . Key steps in the synthetic route include:
- Ortho-metalation/boronation with trimethyl borate and oxidation with meta-chloroperoxybenzoic acid.
- Ortho-iodination and halogen dance reaction.
- Sharpless epoxidation and regioselective epoxide-opening reaction .
Chemical Reactions Analysis
ATPENIN A5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as meta-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly halogenation, where iodine is introduced into the molecule.
Scientific Research Applications
ATPENIN A5 has a wide range of scientific research applications:
Comparison with Similar Compounds
ATPENIN A5 is part of a group of compounds known as atpenins, which are potent inhibitors of mitochondrial complex II. Similar compounds include:
ATPENIN A4: Another potent inhibitor of complex II with similar biochemical properties.
Carboxin: A complex II inhibitor that requires higher concentrations for effective inhibition.
TTFA (4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione): Another inhibitor of complex II, but less potent compared to this compound.
HQNO (2-heptyl-4-hydroxyquinoline N-oxide): A complex II inhibitor used in biochemical research.
This compound stands out due to its high potency and specificity, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-9H,5-6H2,1-4H3,(H2,18,20,21)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVULNOOPECCZRG-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)[C@H](CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152478 | |
Record name | Atpenin A5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119509-24-9 | |
Record name | Atpenin A 5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119509-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atpenin A5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119509249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atpenin A5 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04631 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atpenin A5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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